molecular formula C14H13FN2O B4946110 [(4-fluorophenyl)-phenylmethyl]urea

[(4-fluorophenyl)-phenylmethyl]urea

Cat. No.: B4946110
M. Wt: 244.26 g/mol
InChI Key: OBBMUAXVUXGLFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-fluorophenyl)-phenylmethyl]urea typically involves the reaction of 4-fluorobenzylamine with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as DMAP (4-dimethylaminopyridine) can be used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

[(4-fluorophenyl)-phenylmethyl]urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-fluorophenyl)-phenylmethyl]urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(4-fluorophenyl)-phenylmethyl]urea involves its interaction with specific molecular targets and pathways. For example, as an herbicide, it inhibits the activity of certain enzymes involved in plant growth. As an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-fluorophenyl)-phenylmethyl]urea is unique due to the presence of the fluorine atom, which enhances its thermal stability, lipophilicity, and overall pharmacodynamic properties. This makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

[(4-fluorophenyl)-phenylmethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-8-6-11(7-9-12)13(17-14(16)18)10-4-2-1-3-5-10/h1-9,13H,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBMUAXVUXGLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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